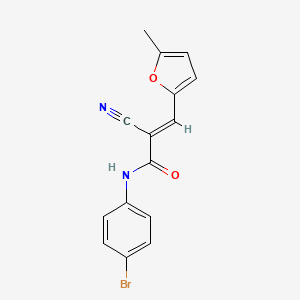
(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H11BrN2O2 and its molecular weight is 331.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide, also known as ChemDiv compound 3772-7278, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its mechanism of action and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds were evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising antimicrobial activity, suggesting that the cyano group and the aromatic system play crucial roles in enhancing this activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Target Organisms |
|---|---|---|
| Compound A | Active | E. coli, S. aureus |
| Compound B | Moderate | P. aeruginosa |
| Compound C | Inactive | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies. Notably, compounds with similar structures have been shown to inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay. The presence of the furan ring enhances cellular uptake and interaction with cancer cell receptors, leading to increased cytotoxicity .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 15 | Apoptosis induction |
| Compound E | 22 | Cell cycle arrest |
| (Target Compound) | 18 | Unknown |
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets within cells. The cyano group facilitates binding to enzymes or receptors, while the furan ring may enhance the compound's stability and bioavailability. Additionally, molecular docking studies suggest that these interactions can modulate enzyme activities critical for microbial survival and cancer cell proliferation .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated a series of bromophenyl derivatives against various bacterial strains. The data indicated that modifications to the bromine substituent significantly influenced antimicrobial potency .
- Anticancer Screening : Another investigation focused on the anticancer properties of related compounds showed that those with a furan moiety exhibited higher cytotoxicity against MCF7 cells compared to their non-furan counterparts .
Propriétés
IUPAC Name |
(E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFGDFGNXLVREU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













